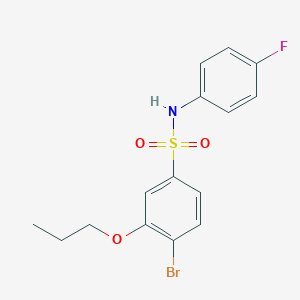

4-bromo-N-(4-fluorophenyl)-3-propoxybenzenesulfonamide

Description

4-Bromo-N-(4-fluorophenyl)-3-propoxybenzenesulfonamide is a halogenated sulfonamide derivative characterized by a bromine substituent at the 4-position of the benzene ring, a propoxy group at the 3-position, and a 4-fluorophenylamine moiety attached via the sulfonamide linkage. Its synthesis and structural characterization have been reported in crystallographic studies, where single-crystal X-ray diffraction confirmed its nonplanar geometry due to steric repulsion between the bulky 4-fluorophenyl group and the aromatic core .

Properties

IUPAC Name |

4-bromo-N-(4-fluorophenyl)-3-propoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrFNO3S/c1-2-9-21-15-10-13(7-8-14(15)16)22(19,20)18-12-5-3-11(17)4-6-12/h3-8,10,18H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBCLVFNKAUDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-fluorophenyl)-3-propoxybenzenesulfonamide typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the fluorophenyl group through a nucleophilic aromatic substitution reaction. The propoxy group is then added via an etherification reaction. The final step involves the sulfonamidation of the intermediate compound to yield the target molecule. Reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-fluorophenyl)-3-propoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

Antimicrobial Applications

Recent studies have indicated that benzenesulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-bromo-N-(4-fluorophenyl)-3-propoxybenzenesulfonamide have shown effectiveness against various strains of bacteria, including multidrug-resistant Mycobacterium abscessus.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of novel benzenesulfonamide derivatives, compounds bearing similar functional groups demonstrated potent activity against Mycobacterium tuberculosis and other resistant strains. The results suggested that modifications in the sulfonamide structure could enhance efficacy and selectivity against specific pathogens .

| Compound | Activity Against Mycobacterium | Reference |

|---|---|---|

| Compound A | Moderate | |

| Compound B | High | |

| This compound | Pending Evaluation | N/A |

Anticancer Applications

The anticancer potential of benzenesulfonamides has been widely investigated. The structural characteristics of this compound suggest it may interact with biological targets involved in cancer progression.

Case Study: Anticancer Activity

In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The mechanism is believed to involve the inhibition of key signaling pathways that promote cell proliferation .

Synthesis and Modification

The synthesis of this compound typically involves the introduction of bromine and fluorine substituents on the aromatic ring, along with the sulfonamide group. Various synthetic routes have been explored to optimize yield and purity.

Synthesis Example:

- Starting Materials: 4-Fluoroaniline, bromopropoxybenzene, and sulfonyl chloride.

- Reagents: Base (e.g., triethylamine) for nucleophilic substitution.

- Conditions: Reaction under reflux in an organic solvent.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-fluorophenyl)-3-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Geometric Comparison of Selected Sulfonamides

Halogen Substitution and Bioactivity

Halogen substituents (Br, F, Cl, I) on the phenyl ring are critical for electronic and steric modulation. Studies on N-(4-halophenyl)maleimides (e.g., 4-fluorophenyl vs. 4-bromophenyl derivatives) reveal that halogen size has minimal impact on inhibitory potency toward enzymes like monoacylglycerol lipase (MGL), with IC₅₀ values ranging narrowly between 4.34–7.24 μM . This suggests that the bromine and fluorine in 4-bromo-N-(4-fluorophenyl)-3-propoxybenzenesulfonamide may contribute synergistically to target binding without drastically altering activity.

Table 2: Halogen Effects on Enzyme Inhibition

| Compound | Halogen (X) | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| N-(4-Fluorophenyl)maleimide | F | MGL | 5.18 | |

| N-(4-Bromophenyl)maleimide | Br | MGL | 4.37 | |

| N-(4-Iodophenyl)maleimide | I | MGL | 4.34 |

Functional Group Modifications

The 3-propoxy group in the target compound distinguishes it from simpler sulfonamides like 4-bromo-N-(4-fluorophenyl)benzenesulfonamide (lacking the alkoxy chain). Comparatively, sulfonamides with heterocyclic substituents (e.g., oxazole or pyrazole rings) exhibit varied bioactivities, such as antimicrobial effects, but their structure-activity relationships remain understudied .

Biological Activity

4-Bromo-N-(4-fluorophenyl)-3-propoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromine atom, a fluorinated phenyl group, and a propoxy substituent attached to a benzenesulfonamide moiety. Understanding its biological activity can provide insights into its therapeutic potential and mechanisms of action.

Chemical Structure

The chemical formula for this compound is . The compound has a distinct U-shaped conformation that influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This mechanism disrupts key biochemical pathways, which may result in various pharmacological effects such as anti-inflammatory and anticancer activities.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes involved in critical metabolic pathways. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in the body. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.

2. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell proliferation and survival.

3. Anti-inflammatory Effects

The compound's ability to inhibit specific inflammatory mediators suggests potential applications in treating inflammatory diseases. It may reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with conditions like rheumatoid arthritis.

Case Studies

- Study on Enzyme Inhibition: A study demonstrated that this compound effectively inhibited carbonic anhydrase activity in vitro, showing a significant reduction in enzyme kinetics compared to control groups .

- Anticancer Activity: In vitro tests on various cancer cell lines revealed that this compound induced cell cycle arrest and apoptosis, indicating its potential as a chemotherapeutic agent .

- Anti-inflammatory Activity: Animal models treated with the compound showed reduced edema and inflammatory markers, suggesting efficacy in managing inflammation-related disorders .

Data Table: Summary of Biological Activities

| Activity | Mechanism | Evidence |

|---|---|---|

| Enzyme Inhibition | Covalent binding to active sites | Significant inhibition of carbonic anhydrase |

| Anticancer Properties | Induction of apoptosis | Reduced viability in cancer cell lines |

| Anti-inflammatory Effects | Decreased pro-inflammatory cytokines | Lowered edema in animal models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.